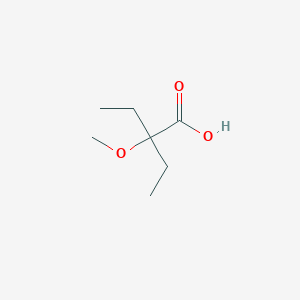

2-ethyl-2-methoxybutanoic acid

Description

Significance and Research Rationale for Novel Carboxylic Acids

Novel carboxylic acids are fundamental building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules. bldpharm.com Their functional group is readily transformable, making them invaluable in the synthesis of esters, amides, and other derivatives with diverse applications. The introduction of various substituents onto the carboxylic acid scaffold allows for the fine-tuning of chemical and physical properties such as polarity, reactivity, and biological activity.

The study of α-alkoxy carboxylic acids, the class to which 2-ethyl-2-methoxybutanoic acid belongs, is particularly significant. These compounds are of interest as they can serve as chiral auxiliaries and valuable intermediates in the synthesis of other molecules. tandfonline.com The presence of the α-alkoxy group can influence the stereochemical outcome of reactions, a critical aspect in the development of pharmaceuticals and other bioactive compounds. Research into the synthesis of α-alkoxy carboxylic acids has explored methods like enantioselective hydrogenation and stereospecific reduction, highlighting the importance of controlling the three-dimensional arrangement of atoms in these molecules. tandfonline.comacs.orgnih.gov The generation of α-alkoxy radicals from carboxylic acids is also a subject of modern synthetic research, opening new avenues for carbon-carbon bond formation. jst.go.jpacs.org The application of this compound as an intermediate for pharmaceuticals underscores its potential value in medicinal chemistry. chem-edata.com

Historical Context of Substituted Butanoic Acids in Chemical Research

The study of butanoic acid (also known as butyric acid) and its derivatives has a rich history. Butyric acid itself was first discovered in 1814 by the French chemist Michel Eugène Chevreul in an impure form from butter, from which its name is derived. wikipedia.org This discovery was part of the early investigations into the composition of fats and oils. wikipedia.org

Throughout the history of organic chemistry, the modification of simple carboxylic acids like butanoic acid has been a key strategy for creating new molecules with specific properties. The IUPAC nomenclature system was developed to systematically name these new compounds, with butanoic acid serving as a parent structure for its many derivatives. wikipedia.org Research into substituted butanoic acids has led to the development of various compounds with applications in different fields. For example, certain substituted biphenyl (B1667301) butanoic acid derivatives have been investigated as inhibitors of neprilysin, a therapeutic target for cardiovascular diseases. acs.org Furthermore, substituted 2,4-dioxobutanoic acid derivatives have been studied as inhibitors of glycolic acid oxidase. acs.org The synthesis of complex 2-aryl-alkanoic acids, a class of compounds with significant biological activity, has also been a long-standing area of research. google.com This historical progression of modifying a simple butanoic acid core to achieve specific functionalities provides the context for the current interest in more complex derivatives like this compound.

Current Research Landscape and Gaps for this compound

Currently, this compound is primarily recognized as a research chemical and an intermediate for the synthesis of pharmaceuticals. chem-edata.com It is commercially available from various suppliers, indicating its use in laboratory-scale synthesis and research projects.

| Property | Value |

| CAS Number | 161790-43-8 |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

While its availability suggests ongoing research, there is a notable gap in the publicly accessible scientific literature regarding the specific synthesis, detailed properties, and direct applications of this compound. The methods for synthesizing other α-alkoxy carboxylic acids, such as through the alkoxymercuration-demercuration of acrylic acids or the reaction of benzylideneoxazol-5-ones with alcohols, provide potential synthetic routes that could be adapted for this specific compound. rsc.orgrsc.org

The current research landscape for α-alkoxy carboxylic acids is active, with studies focusing on enantioselective synthesis and their use as radical precursors. acs.orgnih.govjst.go.jp However, detailed research findings specifically for this compound are not widely published. This lack of specific data presents an opportunity for future research to explore the unique properties and potential applications of this compound, particularly in the context of its role as a pharmaceutical intermediate. Further studies could focus on elucidating its reaction kinetics, spectroscopic characterization, and its efficacy in the synthesis of novel, biologically active molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-ethyl-2-methoxybutanoic acid |

InChI |

InChI=1S/C7H14O3/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H,8,9) |

InChI Key |

WLDPATWZWMAFDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2 Methoxybutanoic Acid

Established Synthetic Routes and Reaction Conditions

The preparation of 2-ethyl-2-methoxybutanoic acid and structurally similar neoacids often relies on multi-step pathways that have been refined over time to improve yields and purity. google.com

Multi-Step Synthesis Pathways

One of the primary established methods for synthesizing 2-ethyl-2-methylbutanoic acid, a closely related compound, is through the Koch carbonylation of specific olefin precursors. google.com This process involves the reaction of an olefin, such as 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654), with carbon monoxide in the presence of a strong acid catalyst. google.com The reaction is typically conducted in a closed reactor, like an autoclave, under elevated pressures of carbon monoxide, ranging from 20 to 50 bar, and temperatures between 80°C and 120°C. google.com The subsequent addition of water to the reaction mixture hydrolyzes the intermediate species to yield the final carboxylic acid product. google.com This method is noted for its high yield of the desired product and near-quantitative conversion of the olefins. google.com

A significant challenge in this synthesis is sourcing a pure olefin precursor, as the presence of other C6 olefin isomers can lead to a difficult-to-separate mixture of neoacids. googleapis.com To address this, a process has been developed to produce high-purity 3-methyl-2-pentene. This involves the trimerization of ethylene (B1197577) or co-dimerization of ethylene and 1-butene (B85601) to produce a stream containing 2-ethyl-1-butene. google.comgoogleapis.com This is followed by etherification of the 2-ethyl-1-butene, separation of the resulting ether, and subsequent decomposition of the ether to the more thermodynamically stable 3-methyl-2-pentene. googleapis.com

Another multi-step approach involves the use of cyano intermediates. A described pathway begins with the alkylation of cyanoacetate (B8463686) with bromopropane, followed by methylation to yield 2-cyano-2-methylvalerate. The nitrile group is then hydrolyzed to a carboxylic acid, which is subsequently decarboxylated. An ethyl group is introduced via reaction with ethyl iodide, and a final hydrolysis step yields the target acid.

A different synthetic strategy starts from 2-butanone (B6335102). weebly.com This method requires an expansion of the carbon skeleton. A proposed route involves the reaction of 2-butanone with a Grignard reagent or an organolithium compound to introduce the necessary carbon atoms. weebly.com

Finally, a synthesis starting from 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid has been reported. prepchem.com This compound is suspended in hydrochloric acid and treated with a solution of sodium nitrite. The resulting 2-ethyl-2-methylbutyric acid is then extracted with ether. prepchem.com

| Synthetic Route | Key Starting Materials | Key Reagents and Conditions | Noteworthy Features |

|---|---|---|---|

| Koch Carbonylation | 3-methyl-2-pentene, 2-ethyl-1-butene | Carbon monoxide, strong acid catalyst (e.g., BF₃·2H₂O), 80-120°C, 20-50 bar pressure, followed by water quench. google.com | High yield and quantitative olefin conversion. google.com |

| Cyano Intermediate Pathway | Cyanoacetate, bromopropane, methyl iodide, ethyl iodide | Base-catalyzed alkylation and methylation, hydrolysis (NaOH, HCl), decarboxylation (heat), final hydrolysis (H₂SO₄, NaNO₂). | A multi-step sequence involving classic organic transformations. |

| Grignard-based Synthesis | 2-Butanone | Grignard reagent or organolithium compound. weebly.com | Focuses on carbon skeleton expansion. weebly.com |

| From Phosphonic Acid Derivative | 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid | Hydrochloric acid, sodium nitrite, ether extraction. prepchem.com | A specific starting material leading to the target acid. prepchem.com |

Mechanistic Considerations in Existing Preparations

In the Koch carbonylation, the strong acid catalyst protonates the olefin, leading to the formation of a carbocation. This carbocation then reacts with carbon monoxide to form an acylium ion intermediate. The subsequent reaction with water hydrolyzes this intermediate to the final carboxylic acid product. The choice of catalyst is critical; while strong acids like sulfuric and phosphoric acid are effective, they are also highly corrosive. google.com Boron trifluoride dihydrate is often preferred as it offers a good balance of high reactivity and reduced corrosivity (B1173158). google.com

In syntheses involving cyano intermediates, the mechanism follows well-established pathways of nucleophilic substitution for the alkylation steps and standard nitrile hydrolysis procedures. The final hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved using strong acids like concentrated sulfuric acid in the presence of sodium nitrite.

Development of Novel and Efficient Synthetic Approaches

Current research focuses on developing more efficient, selective, and environmentally friendly methods for synthesizing chiral carboxylic acids like this compound.

Exploration of Asymmetric Synthesis for Enantiomers

The synthesis of specific enantiomers of chiral molecules is of great importance. york.ac.uk Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. york.ac.uk For the related 2-methylbutanoic acid, asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst is a known method to obtain specific enantiomers. wikipedia.org This highlights the potential of using chiral catalysts to produce enantiomerically pure forms of this compound.

Asymmetric synthesis can be achieved when the transition states leading to the different stereoisomers are diastereomeric, having different energies and thus forming at different rates. libretexts.org The efficiency of an enantioselective reaction is often measured by its enantiomeric excess (e.e.). du.ac.in

Strategies for asymmetric synthesis include:

Use of Chiral Auxiliaries : A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed after the desired transformation. york.ac.ukdu.ac.in

Use of Chiral Reagents : A chiral reagent is used in stoichiometric amounts to convert an achiral substrate into a chiral product. york.ac.uk

Use of Chiral Catalysts : A small amount of a chiral catalyst is used to generate large quantities of a chiral product. This is a highly efficient approach. york.ac.uk

For instance, the asymmetric hydrogenation of α-ketoesters using chiral ruthenium catalysts like Ru-BINAP can produce enantiomerically enriched esters with high enantiomeric excess.

Investigations into Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.netglobalresearchonline.net Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. acs.orgresearchgate.netglobalresearchonline.net

In the context of this compound synthesis, applying green chemistry principles could involve:

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.org The Koch carbonylation is an example of a catalytic process.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, the synthesis of lazabemide (B1674597) via an amidocarbonylation route has a 100% atom efficiency. globalresearchonline.net

Safer Solvents : The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ionic liquids, or supercritical fluids. globalresearchonline.net Some syntheses may even be performed without a solvent. globalresearchonline.net

Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

A "greener" route to adipic acid, for example, uses hydrogen peroxide as an oxidant with a tungsten-based catalyst, avoiding more hazardous reagents. raijmr.com

Catalytic Strategies for Enhanced Yield and Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to higher yields and selectivities. In the synthesis of 2-ethyl-2-methylbutanoic acid, the choice of catalyst in the Koch carbonylation directly impacts the reaction's efficiency and the corrosivity of the process. google.com

Recent advancements in catalysis for related transformations include the use of palladium catalysts. For example, Pd(OAc)₂ in combination with various ligands has been used in a variety of C-H activation and amination reactions. acs.org Rhodium-based catalysts have also been explored for the synthesis of carboxylic acids from various oxygenated substrates. researchgate.net These catalytic systems often operate under milder conditions and can offer improved selectivity.

Precursor Chemistry and Olefin Feedstock Optimization

The industrial synthesis of this compound is critically dependent on the availability of a high-purity olefin feedstock. The structure of the target acid necessitates the use of a specific C6 olefin isomer, 2-ethyl-1-butene, as the primary precursor. The optimization of this feedstock involves not only the efficient synthesis of 2-ethyl-1-butene but also its rigorous purification to remove isomeric and other impurities that could otherwise lead to a complex and difficult-to-separate mixture of acidic byproducts. google.com The presence of even minor amounts of other C6 olefins can result in the formation of unacceptable neoacid mixtures. google.com

Synthesis and Purification of Key Olefin Intermediates

The principal olefin intermediate for the synthesis of this compound is 2-ethyl-1-butene. A significant industrial source of this chemical is as a byproduct in processes that dimerize ethylene to produce 1-butene, such as the Alphabutol™ process. google.comgoogleapis.com In this process, the dimerization of ethylene yields primarily 1-butene, but a C6 olefin stream is also generated, in which 2-ethyl-1-butene is the major iso-olefin component. google.comgoogleapis.com

Once the crude C6 stream containing 2-ethyl-1-butene is obtained, it must undergo purification. Standard laboratory and industrial purification methods include washing the crude olefin with an aqueous sodium hydroxide (B78521) (NaOH) solution followed by water to remove any acidic impurities. chemicalbook.comguidechem.comchemdad.com The organic layer is then dried, typically with calcium chloride (CaCl2), and subjected to fractional distillation to separate the 2-ethyl-1-butene from other components based on boiling point differences. chemicalbook.comchemdad.com

However, the close boiling points of 2-ethyl-1-butene (64-65°C) and other C6 isomers like 1-hexene (B165129) (63.4°C) make separation by simple distillation challenging. chemdad.comgoogle.com To overcome this, advanced purification strategies are employed. One such method involves the selective isomerization of 2-ethyl-1-butene to 3-methyl-2-pentene over an acidic catalyst, such as a macroporous sulfocationite resin. google.comwipo.int This isomerization is effective because 3-methyl-2-pentene has a different boiling point, allowing for more efficient separation from 1-hexene via distillation. google.com The purified 3-methyl-2-pentene or the original 2-ethyl-1-butene can then serve as the feedstock for subsequent steps. google.com Another purification pathway involves the reversible etherification of the 2-ethyl-1-butene with methanol (B129727) to form 3-methoxy-3-methylpentane, which is then separated by distillation and catalytically decomposed to yield a high-purity olefin stream. googleapis.com

Evaluation of Impurity Profiles in Precursor Materials and Their Impact on Product Purity

The purity of the 2-ethyl-1-butene feedstock is paramount for achieving a high yield and purity of the final this compound product. The primary concern is the presence of other C6 olefin isomers in the feedstock. Gas chromatography (GC) is a standard method for analyzing the impurity profile of linear alpha olefins like 1-hexene and its isomers, including 2-ethyl-1-butene. restek.com

| Impurity Name | Chemical Formula | Boiling Point (°C) | Potential Source |

|---|---|---|---|

| 1-Hexene | C6H12 | 63.4 | Ethylene Oligomerization |

| cis-2-Hexene | C6H12 | 68.8 | Isomerization Side-Reaction |

| trans-2-Hexene | C6H12 | 67.9 | Isomerization Side-Reaction |

| 3-Methyl-1-pentene | C6H12 | 54.1 | Ethylene/Propylene Co-dimerization |

| Hexane (B92381) | C6H14 | 69 | Saturated Hydrocarbon Impurity |

The impact of these impurities stems from their reactivity in the subsequent etherification and carbonylation/oxidation stages. The formation of the intermediate ether, 2-methoxy-2-ethylbutane, is an acid-catalyzed reaction where methanol adds across the double bond of the tertiary olefin. google.com This reaction is highly selective for tertiary olefins like 2-ethyl-1-butene. Linear olefins, such as 1-hexene or 2-hexene, are significantly less reactive under these conditions and would remain largely as unreacted impurities. fischer-tropsch.org Other branched C6 isomers, however, could react to form different ether and, subsequently, different acid products, leading to a contaminated final product that is exceptionally difficult to purify. google.com

| Impurity | Consequence during Etherification with Methanol | Impact on Final Product Purity |

|---|---|---|

| 1-Hexene | Low reactivity; does not readily form an ether under typical tertiary etherification conditions. | Remains as an unreacted impurity, lowering process efficiency and requiring removal. |

| 2-Hexene (cis/trans) | Very low reactivity for etherification. | Acts as an inert diluent that must be separated in downstream processes. |

| 3-Methyl-2-pentene | Reacts to form 2-methoxy-2-methylpentane. | Leads to the formation of the isomeric byproduct 2-methyl-2-methoxypentanoic acid, a critical impurity. google.com |

| Hexane | Inert; does not participate in the reaction. | Accumulates in the process stream, requiring separation and recycling. |

Therefore, optimizing the olefin feedstock through advanced purification techniques is a critical step that directly influences the economic viability and quality of this compound production. The goal is to produce a 2-ethyl-1-butene stream that is substantially free of other C6 olefins to ensure the synthesis proceeds with high selectivity and yield. google.com

Lack of Publicly Available Research Data on this compound Precludes Article Generation

A thorough and exhaustive search of publicly accessible scientific databases and scholarly articles has revealed a significant lack of specific research pertaining to the chemical reactivity and transformation mechanisms of this compound. The initial and subsequent targeted searches consistently failed to yield any studies focused on the esterification, amidation, anhydride (B1165640) formation, or stereochemical reactions of this particular compound.

The user's request for an article structured around a detailed outline, including kinetic studies, mechanistic pathways, and stereoselective transformations, necessitates a substantial body of existing research. Information on analogous compounds, such as 2-ethyl-2-methylbutanoic acid, was identified. However, the user's explicit instructions to focus solely on this compound and to exclude any information outside the specified scope prevent the use of such data as a substitute.

The absence of specific experimental data, including reaction kinetics, mechanistic details, and outcomes of stereochemical studies for this compound, makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline and quality standards. The creation of data tables and the discussion of detailed research findings are not feasible without the underlying primary or secondary research literature.

Therefore, due to the current unavailability of specific scientific information on this compound in the public domain, the generation of the requested article cannot be fulfilled at this time. Further research and publication on the chemical properties and reactivity of this compound would be required to provide the detailed analysis requested.

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 2 Methoxybutanoic Acid

Investigations into Other Functional Group Transformations

The reactivity of 2-ethyl-2-methoxybutanoic acid extends beyond simple derivatization of its carboxyl group. The interplay between the quaternary α-carbon, the methoxy (B1213986) ether linkage, and the carboxylic acid functionality gives rise to a unique chemical behavior under various transformative conditions. This section explores the oxidation, reduction, and nucleophilic substitution reactions involving these functional groups, detailing the mechanisms and characterizing the resulting products.

Oxidation Reactions and Product Characterization

The oxidation of this compound can proceed via several pathways, largely dependent on the nature of the oxidizing agent and the reaction conditions. The presence of the α-methoxy group significantly influences the outcome of these reactions, often leading to oxidative decarboxylation or cleavage of the ether linkage.

One of the primary oxidative pathways for α-alkoxy carboxylic acids is oxidative decarboxylation . This reaction involves the removal of the carboxyl group as carbon dioxide, with concomitant oxidation at the α-carbon. Electrochemical methods, such as the Hofer-Moest reaction , a non-Kolbe electrolysis process, are particularly effective for this transformation. When this compound is subjected to electrolysis in a suitable solvent like methanol (B129727), the initial single-electron oxidation of the carboxylate anion leads to a carboxyl radical. This intermediate rapidly loses carbon dioxide to form an α-alkoxy radical. Further oxidation of this radical generates a stable oxonium ion. Trapping of this cation by the solvent (methanol) can result in the formation of a mixed acetal, which upon workup can yield 3-pentanone (B124093).

Another potential oxidative reaction involves the cleavage of the C-C bond between the α-carbon and the carboxyl group. Strong oxidizing agents can facilitate this fragmentation, leading to the formation of ketones and other smaller molecules. For instance, treatment with potent oxidants could potentially yield 3-pentanone through a mechanism involving the formation of an unstable intermediate that readily decarboxylates and fragments.

The methoxy group itself can be a target for oxidation under harsh conditions, potentially leading to cleavage of the ether bond. However, the oxidative decarboxylation pathways are generally more favorable due to the stability of the intermediates involved.

| Oxidizing Agent/Method | Major Product(s) | Putative Mechanism |

| Electrolysis (Hofer-Moest) | 3-Pentanone, Carbon Dioxide | Oxidative Decarboxylation |

| Strong Oxidants (e.g., KMnO4) | 3-Pentanone, Carbon Dioxide | Oxidative C-C Cleavage |

Reduction Pathways of the Carboxyl Group

The reduction of the carboxyl group in this compound to a primary alcohol, yielding 2-ethyl-2-methoxybutan-1-ol, presents a challenge due to the steric hindrance at the α-carbon. The bulky ethyl and methoxy groups shield the carbonyl carbon from the approach of reducing agents.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids, and this is especially true for sterically hindered ones. Therefore, more powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing even sterically hindered carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution-like mechanism where a hydride ion attacks the carbonyl carbon. The initial product is a lithium aluminate salt, which upon acidic workup, liberates the primary alcohol. Due to the steric hindrance, the reaction may require higher temperatures or longer reaction times compared to the reduction of unhindered carboxylic acids.

An alternative and often milder reducing agent for carboxylic acids is diborane (B₂H₆) , typically used as a complex with tetrahydrofuran (B95107) (THF). Borane is an electrophilic reducing agent and coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride transfer. This method is often chemoselective for carboxylic acids in the presence of other reducible functional groups and can be effective for sterically hindered substrates.

| Reducing Agent | Product | Key Reaction Features |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Ethyl-2-methoxybutan-1-ol | Potent, requires anhydrous conditions, effective for hindered acids. |

| Diborane (B₂H₆) / THF | 2-Ethyl-2-methoxybutan-1-ol | Milder, electrophilic, chemoselective for carboxylic acids. |

Nucleophilic Substitution Reactions at the Alpha-Carbon

Nucleophilic substitution at the quaternary α-carbon of this compound is challenging due to the high steric hindrance and the presence of two potential leaving groups (the methoxy group and, under certain conditions, the carboxyl group).

Direct SN2 displacement of the methoxy group is highly unlikely due to the steric congestion at the tertiary α-carbon. However, under acidic conditions, the ether oxygen can be protonated, converting the methoxy group into a better leaving group (methanol). This could potentially lead to an SN1-type reaction, where the departure of methanol generates a tertiary carbocation at the α-position. This carbocation could then be trapped by a nucleophile. For example, treatment with a strong acid like hydrobromic acid (HBr) could lead to the formation of 2-bromo-2-ethylbutanoic acid. The stability of the tertiary carbocation intermediate would be a key factor in the feasibility of this pathway.

Another possibility for substitution involves the reaction with organometallic reagents, such as Grignard reagents (RMgX). These strong nucleophiles and bases will initially react with the acidic proton of the carboxyl group. With an excess of the Grignard reagent, a second equivalent could potentially add to the carbonyl group. However, a direct attack at the α-carbon to displace the methoxy group is not a typical reaction pathway for Grignard reagents with α-alkoxy carboxylic acids. More likely is the cleavage of the ether linkage under harsh conditions or with specific Lewis acids that can coordinate to the ether oxygen and facilitate its departure. For instance, treatment with a strong Lewis acid in the presence of a nucleophile could promote the cleavage of the C-O bond of the ether, leading to the formation of 2-ethyl-2-hydroxybutanoic acid or its derivatives.

| Reagent | Potential Product | Plausible Mechanism |

| Strong Acid (e.g., HBr) | 2-Bromo-2-ethylbutanoic acid | SN1-type substitution via a tertiary carbocation. |

| Lewis Acid / Nucleophile | 2-Ethyl-2-hydroxybutanoic acid derivative | Lewis acid-assisted cleavage of the ether linkage. |

Derivatives and Analogues of 2 Ethyl 2 Methoxybutanoic Acid

Synthesis and Characterization of Ester Derivatives

No specific methods for the synthesis of ester derivatives of 2-ethyl-2-methoxybutanoic acid have been documented in the accessible scientific literature. General esterification methods, such as Fischer-Speier esterification, could theoretically be applied, but no studies have been published to confirm their efficacy or to characterize the resulting ester products.

Preparation and Reactivity of Amide Derivatives

Similarly, there is a lack of published research on the preparation and reactivity of amide derivatives of this compound. Standard amide synthesis protocols, which involve the activation of the carboxylic acid followed by reaction with an amine, have not been specifically reported for this compound.

Regioselective Functionalization of this compound Derivatives

There is no available information regarding the regioselective functionalization of any derivatives of this compound. Such studies would be contingent on the prior synthesis and characterization of these derivatives.

Computational and Theoretical Chemistry Studies of 2 Ethyl 2 Methoxybutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-ethyl-2-methoxybutanoic acid at the atomic level. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule such as this compound, DFT would be instrumental in studying the energetics of potential reactions.

A typical study would involve optimizing the geometry of reactants, products, and transition states for a given reaction, for instance, the deprotonation of the carboxylic acid, its esterification, or its conversion to an amide. By calculating the electronic energy of these species, researchers can determine key thermodynamic quantities.

Hypothetical Research Findings: A DFT study on this compound, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be expected to show that the presence of the electron-donating ethyl and methoxy (B1213986) groups at the α-carbon could slightly decrease the acidity of the carboxylic proton compared to butanoic acid itself. Calculations would quantify the reaction enthalpies (ΔH) and Gibbs free energies (ΔG) for reactions such as esterification, providing insight into their spontaneity and equilibrium positions.

Table 1: Hypothetical DFT-Calculated Reaction Energetics

| Reaction | Calculated ΔH (kJ/mol) | Calculated ΔG (kJ/mol) | Notes |

|---|---|---|---|

| Deprotonation (Gas Phase) | Data not available | Data not available | Would indicate intrinsic acidity. |

| Esterification with Ethanol | Data not available | Data not available | Steric hindrance from the quaternary α-carbon would likely result in a higher activation energy barrier compared to less substituted acids. |

This table is illustrative. No published data exists for this compound.

Ab Initio Calculations for Mechanistic Insights

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for certain systems, albeit at a greater computational cost. These methods are invaluable for obtaining precise mechanistic insights.

For this compound, ab initio calculations could be used to map out the potential energy surface of a reaction in detail. This would involve locating and characterizing the transition state structures, which are critical for understanding the reaction pathway and calculating the activation energy. For example, in a nucleophilic substitution reaction at the carbonyl carbon, these calculations could reveal whether the mechanism is concerted or proceeds through a tetrahedral intermediate.

Molecular Modeling and Simulation of Conformational Dynamics

The presence of a chiral center and several rotatable single bonds (C-C and C-O) in this compound suggests a complex conformational landscape. Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to explore these dynamics.

An MD simulation would model the movement of the atoms over time by solving Newton's equations of motion. This would reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers for conversion between them. Such a study would typically be performed in a simulated solvent (e.g., water or chloroform) to mimic experimental conditions.

Hypothetical Research Findings: A conformational analysis would likely identify several low-energy conformers. The orientation of the carboxylic acid group relative to the bulky ethyl and methoxy substituents would be a key determinant of stability. The methoxy group's oxygen could potentially form a weak intramolecular hydrogen bond with the carboxylic acid proton in certain conformations, which would be a significant finding. MD simulations would show the timescale of rotations around the Cα-C(O) bond and how solvent interactions influence the conformational preferences.

Prediction of Spectroscopic Properties to Aid Experimental Analysis

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret and verify experimental results.

For this compound, DFT calculations could predict:

¹H and ¹³C NMR Spectra: By calculating the magnetic shielding tensors of the nuclei (using methods like GIAO), one can predict the chemical shifts. These predictions are invaluable for assigning peaks in experimentally obtained spectra.

Infrared (IR) Spectrum: By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical IR spectrum can be generated. The characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether and acid would be key features.

Table 2: Hypothetical Predicted Spectroscopic Data

| Property | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | Data not available | Data not available |

| ¹H NMR Chemical Shift (-COOH) | Data not available | Data not available |

This table is illustrative. No published data exists for this compound.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational approaches can provide a detailed, step-by-step view of a chemical reaction mechanism that is often impossible to observe experimentally. By combining DFT or ab initio calculations, chemists can model the entire reaction pathway.

For a reaction involving this compound, such as its α-functionalization or decarboxylation, computational studies would:

Identify Intermediates: Locate all stable species along the reaction coordinate.

Characterize Transition States: Find the highest energy point connecting reactants to products and confirm it with frequency analysis (which should yield one imaginary frequency).

Construct a Reaction Profile Diagram: Plot the relative energies of reactants, intermediates, transition states, and products to visualize the entire mechanism and identify the rate-determining step.

This approach would clarify how the steric hindrance and electronic effects of the ethyl and methoxy groups influence the reactivity and outcome of chemical transformations.

Advanced Analytical Methodologies for Research on 2 Ethyl 2 Methoxybutanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the isolation and purity determination of 2-ethyl-2-methoxybutanoic acid from reaction mixtures and for the separation of its stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles in its analytical workflow.

HPLC is a primary technique for the analysis and purification of this compound. Due to its carboxylic acid functionality, reversed-phase HPLC is a highly suitable method.

Method Development Considerations: The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve efficient separation and good peak shape. Given that the compound is chiral, enantioselective HPLC is critical for separating its R- and S-enantiomers.

Stationary Phase: Chiral stationary phases (CSPs) are essential for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for resolving chiral carboxylic acids. For general purity assessment, a standard C18 column is typically employed.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common. The pH of the aqueous phase is critical and is usually kept low (around 2-3) by adding an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.

Detection: A UV detector is commonly used, as the carboxylic acid group provides some UV absorbance at lower wavelengths (around 210 nm). If higher sensitivity or specificity is required, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.

Hypothetical HPLC Parameters for Enantioselective Separation:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or similar amylose-based CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

Gas chromatography is a high-resolution technique well-suited for monitoring the progress of reactions involving this compound and for assessing the purity of more volatile starting materials or byproducts. Due to the low volatility of carboxylic acids, derivatization is a standard and often necessary step to convert the analyte into a more volatile form suitable for GC analysis.

Derivatization: The most common derivatization method for carboxylic acids is esterification to form methyl esters. This can be achieved using reagents such as diazomethane, or more safely with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or with derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) esters.

GC Method Parameters:

Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX or Carbowax 20M), is typically used for the separation of fatty acid methyl esters.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Temperature Program: A temperature gradient is employed to ensure the elution of compounds with a range of volatilities. The program would start at a lower temperature and ramp up to a higher temperature to elute the derivatized analyte.

Detector: A Flame Ionization Detector (FID) is a standard and robust detector for this type of analysis, providing high sensitivity. For definitive identification, a mass spectrometer (GC-MS) is used.

Illustrative GC Parameters for the Methyl Ester of this compound:

| Parameter | Condition |

|---|---|

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |

| Detector | FID at 260 °C |

Spectroscopic Research for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic techniques are fundamental for the structural confirmation of this compound and for real-time monitoring of its formation or modification in chemical reactions.

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), and the methylene (B1212753) protons of the butanoic acid chain. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum would display signals for all the unique carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

Stereochemical Analysis: Since this compound is chiral, NMR can be used for stereochemical analysis, often with the aid of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. This would result in separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~11-12 | Broad Singlet |

| -OCH₃ | ~3.3 | Singlet |

| -CH₂- (ethyl) | ~1.8-2.0 | Quartet |

| -CH₂- (butanoic) | ~1.6-1.8 | Multiplet |

| -CH₃ (ethyl) | ~0.9 | Triplet |

| -CH₃ (butanoic) | ~0.9 | Triplet |

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Expected Fragmentation: In electron ionization (EI) mode, this compound would likely undergo alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and alkyl fragments. The presence of the ether linkage would also influence the fragmentation, potentially leading to the loss of a methoxy radical (-OCH₃, M-31) or cleavage at the C-O bond. libretexts.org

Key Predicted Mass Fragments (EI-MS):

| m/z | Possible Fragment Ion |

|---|---|

| [M]+ | Molecular Ion |

| M-31 | Loss of •OCH₃ |

| M-45 | Loss of •COOH |

| M-59 | Loss of •CH₂OCH₃ |

| M-73 | Loss of •COOCH₃ |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are excellent for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org Another strong, sharp absorption would appear around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. libretexts.org The C-O stretching of the ether and the carboxylic acid would appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-C backbone vibrations are also generally strong, providing information about the carbon skeleton of the molecule.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | IR |

| Carboxylic Acid C=O | Stretching | ~1710 | IR (strong), Raman (strong) |

| Ether C-O | Stretching | ~1100 | IR, Raman |

| Alkyl C-H | Stretching | 2980-2850 | IR, Raman |

Chiral Analytical Methods for Enantiomeric Excess Determination

The analysis of this compound, a compound possessing a stereogenic center, necessitates the use of advanced chiral analytical techniques to separate and quantify its individual enantiomers. The determination of enantiomeric excess (ee), which defines the purity of a chiral sample, is critical in stereoselective synthesis and pharmacological studies. The primary methods employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), each offering distinct advantages for the resolution of stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers directly, without the need for derivatization. phenomenex.com The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a carboxylic acid like this compound, polysaccharide-based and cyclodextrin-based CSPs are commonly the first choices for method development.

The selection of the mobile phase is crucial for achieving optimal separation. Different modes of chromatography can be explored:

Normal-Phase Mode: Utilizes non-polar solvents like hexane (B92381) or heptane, often mixed with an alcohol modifier such as isopropanol or ethanol. This mode can offer strong chiral recognition through hydrogen bonding and dipole-dipole interactions.

Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is often preferred for its compatibility with mass spectrometry and the analysis of more polar compounds.

Polar Organic Mode: Uses polar organic solvents such as acetonitrile or methanol, often with additives.

For acidic analytes, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase is standard practice. This suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention, which enhances the probability of achieving baseline resolution. sigmaaldrich.com The development of a successful method is often an empirical process, involving the screening of various columns and mobile phase compositions to find the optimal conditions. phenomenex.com

The table below illustrates a hypothetical screening process for the chiral separation of this compound enantiomers, demonstrating typical parameters and potential outcomes.

Table 1: Illustrative HPLC Method Development Data for this compound Enantiomers Note: The following data is hypothetical and serves to exemplify the parameters evaluated during chiral method development. It does not represent experimentally verified results for this specific compound.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) | Selectivity (α) |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 8.52 min | 9.88 min | 2.15 | 1.20 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol/TFA (85:15:0.1) | 1.0 | 11.23 min | 11.95 min | 1.10 | 1.08 |

| Derivatized β-Cyclodextrin | Acetonitrile/Water/TFA (60:40:0.1) | 0.8 | 6.45 min | 7.01 min | 1.55 | 1.11 |

Chiral Gas Chromatography (GC)

Chiral GC is another highly effective technique for enantiomeric excess determination, prized for its high resolution and sensitivity. gcms.cz Due to the low volatility of carboxylic acids, a derivatization step is typically required before analysis. This compound would commonly be converted into a more volatile ester, such as its methyl or ethyl ester, through a simple reaction with an appropriate alcohol under acidic conditions.

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin. libretexts.org Cyclodextrins are chiral, torus-shaped molecules that can include one enantiomer more favorably than the other within their cavity, leading to differences in retention time. sigmaaldrich.com

The separation is optimized by carefully controlling the oven temperature program, which involves ramping the temperature to facilitate the elution of compounds. The choice of carrier gas (e.g., hydrogen or helium) and its flow rate also impacts the efficiency of the separation. The results from a chiral GC analysis provide distinct peaks for each enantiomer, the areas of which are used to calculate the enantiomeric excess.

The table below provides an example of potential results from a chiral GC analysis of derivatized this compound enantiomers.

Table 2: Illustrative GC Method Data for Methyl 2-Ethyl-2-Methoxybutanoate Enantiomers Note: The following data is hypothetical and for illustrative purposes only. It assumes prior derivatization of the analyte to its methyl ester.

| Chiral Stationary Phase (CSP) | Carrier Gas (Flow) | Oven Temperature Program | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) |

| Permethylated β-Cyclodextrin | Hydrogen (1.5 mL/min) | 60°C (1 min), then 2°C/min to 180°C | 21.35 min | 21.98 min | 2.50 |

| Diacetyl-tert-butyldimethylsilyl β-Cyclodextrin | Helium (1.2 mL/min) | 70°C (2 min), then 5°C/min to 200°C | 15.81 min | 16.15 min | 1.95 |

Applications in Organic Synthesis and Materials Science Research

Role as a Chiral Building Block in Complex Molecule Synthesis

There is no available scientific literature that describes the use of 2-ethyl-2-methoxybutanoic acid as a chiral building block in the synthesis of complex molecules. Chiral building blocks are essential for creating enantiomerically pure compounds, particularly in pharmaceutical development. However, studies detailing the resolution of this compound into its separate enantiomers or the application of these enantiomers in asymmetric synthesis are not present in the reviewed literature.

Use as a Precursor in the Development of Novel Organic Materials

Research detailing the application of this compound as a precursor for new organic materials could not be located. The development of novel materials often relies on unique molecular scaffolds, but this compound has not been identified as a key component in such research.

Research into Polymer and Copolymer Synthesis Incorporating this compound Moieties

There are no published studies on the synthesis of polymers or copolymers that incorporate this compound units. While polymer chemistry is a vast field, the use of this specific acid as a monomer or a modifying agent to impart particular properties to a polymer chain is not documented.

Intermediary Role in Multicomponent Reactions and Cascade Processes

Multicomponent and cascade reactions are efficient methods for synthesizing complex molecules in a single step. A review of the literature did not yield any examples where this compound acts as a reactant or an intermediate in such processes.

Future Research Directions and Unexplored Avenues for 2 Ethyl 2 Methoxybutanoic Acid

Development of Sustainable and Economically Viable Synthesis Routes

The industrial viability of 2-ethyl-2-methoxybutanoic acid is contingent upon the development of synthesis methods that are not only efficient but also environmentally benign and cost-effective. Future research should prioritize green chemistry principles to minimize waste and energy consumption.

A significant area for exploration is the use of carbon dioxide (CO₂) as a C1 building block. rsc.org Catalytic routes that can incorporate CO₂ into an appropriate precursor molecule would represent a major advance in sustainable chemistry. nih.goveuropa.eu For instance, developing a catalytic system, perhaps based on nickel, that enables the carboxylation of a 2-methoxy-2-ethylbutane precursor with CO₂ could provide a direct and atom-economical route to the target acid. europa.eu

Another promising avenue involves the catalytic conversion of readily available feedstocks like ethers or alcohols. rsc.orgnih.gov Research into iridium- or rhodium-based catalysts could lead to processes that convert a corresponding ether substrate into this compound using CO₂ and hydrogen. rsc.orgnih.gov Such methods bypass the need for more toxic and less sustainable reagents like carbon monoxide, which are common in traditional carbonylation processes. rsc.orgcardiff.ac.uk

Key research objectives for sustainable synthesis would include:

Catalyst Development: Designing robust, recyclable heterogeneous or homogeneous catalysts for CO₂ fixation.

Feedstock Valorization: Investigating routes from biomass-derived platform chemicals. rsc.org

Process Intensification: Optimizing reaction conditions to maximize yield and minimize energy input, potentially using alternative energy sources like electrochemistry. nih.gov

| Potential Sustainable Synthesis Strategy | Key Feedstocks | Potential Catalyst Type | Anticipated Advantages |

| Direct Carboxylation | 2-methoxy-2-ethylbutane precursor, CO₂ | Nickel-based, Rhodium-based | Utilizes renewable C1 source, high atom economy. |

| Catalytic Conversion of Ethers | Corresponding ether, CO₂, H₂ | Iridium-based | Avoids toxic CO, potential for renewable H₂. nih.gov |

| Oxidation of Alcohols | 2-ethyl-2-methoxybutanol | Transition metal complexes | Utilizes potentially bio-derived alcohol precursors. europa.eu |

Comprehensive Exploration of Novel Reaction Pathways and Catalysis

Beyond its synthesis, the reactivity of this compound itself is a fertile ground for research. Exploring novel catalytic transformations can expand its utility as a synthetic intermediate. The presence of a quaternary α-carbon and a methoxy (B1213986) group suggests unique electronic and steric properties that could be exploited in catalysis.

One area of focus should be on C-H functionalization . Developing catalysts that can selectively activate and functionalize the C-H bonds of the ethyl group or other positions on the molecule would open up pathways to a wide range of new derivatives without the need for pre-functionalized substrates.

Another promising direction is the use of photoredox and dual catalysis systems . These methods operate under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. For example, a photoredox/nickel dual catalytic system could potentially be adapted for the decarboxylative coupling of this compound with various partners. acs.org

Furthermore, research into decarboxylative cross-coupling reactions could transform the carboxylic acid group into a synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds. ruhr-uni-bochum.de This would convert the acid into a synthetic equivalent of an organometallic reagent, providing a more stable and easier-to-handle alternative. ruhr-uni-bochum.de

Systematic Investigation of Derivative Libraries for Structure-Reactivity Relationships

The true synthetic potential of this compound can be understood by creating and screening libraries of its derivatives. Systematic modification of the core structure and subsequent evaluation of the derivatives' properties can establish clear structure-reactivity relationships (SRRs). The reactivity of carboxylic acid derivatives is heavily influenced by the nature of the group attached to the carbonyl, its steric bulk, and its electronic properties. ucalgary.casketchy.comlibretexts.orgmsu.edu

Future work should involve the parallel synthesis of a range of derivatives, including:

Esters: Formed with a diverse set of alcohols to probe steric and electronic effects on hydrolysis rates and reactivity in further transformations.

Amides: Synthesized with various primary and secondary amines to create compounds with different biological and material properties.

Acyl Halides: As highly reactive intermediates for subsequent conversions. msu.edu

| Derivative Class | Potential Synthesis Method | Key Property to Investigate | Potential Application Area |

| Esters | Fischer Esterification, Acyl Halide Route | Hydrolytic stability, reactivity in transesterification | Solvents, plasticizers, fragrance components |

| Amides | Amide coupling reagents, Acyl Halide Route | Conformational properties, biological activity | Pharmaceutical scaffolds, polymers |

| Anhydrides | Reaction with acyl chlorides | Reactivity as acylating agents | Synthetic intermediates |

Advanced Computational Studies to Guide Experimental Design

Computational chemistry offers a powerful tool to accelerate research and reduce experimental costs. Advanced computational studies, such as those using Density Functional Theory (DFT), can provide deep insights into the structure, properties, and reactivity of this compound and its derivatives. nih.govrsc.orgacs.org

Future computational research should focus on several key areas:

Reaction Mechanism Elucidation: Modeling potential synthesis routes and catalytic cycles to identify rate-determining steps, transition states, and key intermediates. rsc.org This can help in optimizing reaction conditions and designing more efficient catalysts.

Conformational Analysis: Studying the preferred conformations of the acid and its derivatives, which is crucial for understanding their interaction with catalysts and biological receptors. nih.gov

Predicting Reactivity: Calculating properties like bond dissociation energies, atomic charges, and frontier molecular orbital energies to predict the most likely sites of reaction and to rationalize observed structure-reactivity relationships.

In Silico Screening: Building computational models to predict the properties of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications.

Integrating these computational approaches with experimental work will create a synergistic research cycle, where computational predictions guide experimental design, and experimental results validate and refine the computational models. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

To enhance efficiency, safety, and scalability, future research should explore the integration of this compound synthesis and derivatization into continuous flow and automated systems. metoree.comwikipedia.org

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govdurham.ac.ukresearchgate.netnih.gov A key research goal would be to develop a continuous flow process for the synthesis of the parent acid. For example, a tube-in-tube reactor could be employed for reactions involving gases like CO₂, allowing for efficient gas-liquid mixing and enhanced safety. durham.ac.ukresearchgate.net Subsequent derivatization steps could also be telescoped in a continuous flow setup, avoiding the isolation of intermediates and reducing waste. nih.govacs.org

Automated synthesis platforms can dramatically accelerate the creation and screening of derivative libraries. merckmillipore.comchemspeed.com By combining robotic liquid handlers with parallel reactors, researchers can rapidly execute a large number of reactions under varied conditions. merckmillipore.commt.com This high-throughput approach is ideal for exploring the structure-reactivity relationships discussed previously, allowing for the efficient optimization of reaction conditions and the discovery of derivatives with novel properties.

The combination of flow chemistry for scalable synthesis and automated platforms for rapid derivatization and screening represents a modern and powerful strategy to fully explore the chemical space around this compound.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-ethyl-2-methoxybutanoic acid with high purity?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Esterification of 2-ethylbutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Step 2 : Methoxylation at the α-carbon using a Grignard reagent (e.g., CH₃MgBr) followed by acidic workup to yield this compound.

Purity (>97%) can be achieved via column chromatography or recrystallization, as demonstrated in analogous methoxy-substituted carboxylic acid syntheses . - Quality Control : Validate purity using high-performance liquid chromatography (HPLC) with UV detection, referencing protocols for structurally similar compounds like 2-methylacetoacetic acid .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups. The methoxy proton typically appears as a singlet at δ 3.2–3.4 ppm, while the ethyl group shows a triplet (δ 0.8–1.2 ppm) and quartet (δ 1.4–1.6 ppm) .

- IR Spectroscopy : Confirm the carboxylic acid (-COOH) stretch at ~2500–3300 cm⁻¹ and ester/methoxy C-O stretches at 1100–1250 cm⁻¹. Compare with databases like PubChem or EPA DSSTox for validation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Methodological Answer :

- Contradiction Analysis : If splitting occurs in the methoxy signal, consider rotational isomerism or solvent interactions. Use variable-temperature NMR to assess conformational stability.

- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₁₄O₃) and X-ray crystallography (if crystalline) for absolute configuration determination. This approach aligns with studies on 2-methylbutanoic acid derivatives .

Q. What experimental strategies mitigate racemization during asymmetric synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enforce stereocontrol during methoxylation.

- Low-Temperature Conditions : Conduct reactions at –20°C to minimize thermal racemization, as seen in syntheses of (R)-(-)-α-methoxyphenylacetic acid .

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) with polar solvents (hexane/isopropanol) to quantify ee .

Q. How can computational modeling predict the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase). Parameterize the force field using partial charges derived from DFT calculations (B3LYP/6-31G* basis set).

- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with inhibitory potency, referencing predictive tools like PISTACHIO or REAXYS for analogous compounds .

Data-Driven Research Challenges

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points, ensuring ≥3 replicates per concentration.

- Ethical Compliance : Follow OECD guidelines for in vitro assays, as emphasized in forensic and biomedical research on methoxyamphetamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.